
N,N,3-trimethylthiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,3-trimethylthiophene-2-carboxamide (TMT) is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its remarkable biological properties. TMT is a versatile molecule that can be synthesized through various methods and has potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N,N,3-trimethylthiophene-2-carboxamide is not fully understood, but it is believed to work through multiple pathways. N,N,3-trimethylthiophene-2-carboxamide has been shown to inhibit the activity of certain enzymes, which can lead to its antimicrobial and antifungal effects. It has also been reported to scavenge free radicals, which can explain its antioxidant properties.
Biochemical and Physiological Effects:
N,N,3-trimethylthiophene-2-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. N,N,3-trimethylthiophene-2-carboxamide has also been reported to have antifungal effects against Candida albicans. Additionally, N,N,3-trimethylthiophene-2-carboxamide has been shown to have analgesic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,3-trimethylthiophene-2-carboxamide has several advantages for lab experiments, including its high purity and stability. It is also relatively easy to synthesize, making it readily available for research purposes. However, N,N,3-trimethylthiophene-2-carboxamide has some limitations, including its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for research on N,N,3-trimethylthiophene-2-carboxamide. One potential area of study is its potential use as a natural preservative in the food industry. N,N,3-trimethylthiophene-2-carboxamide has also shown promising results in the treatment of certain skin conditions, such as psoriasis. Additionally, N,N,3-trimethylthiophene-2-carboxamide has potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, N,N,3-trimethylthiophene-2-carboxamide is a versatile molecule with potential applications in various scientific research areas. Its diverse biological properties make it a promising candidate for further research and development. With continued study, N,N,3-trimethylthiophene-2-carboxamide has the potential to make significant contributions to the fields of medicine, pharmacology, and agriculture.
Synthesemethoden
N,N,3-trimethylthiophene-2-carboxamide can be synthesized through the reaction of 2-acetylthiophene with methylamine in the presence of a reducing agent. This method yields a high purity of N,N,3-trimethylthiophene-2-carboxamide with a yield of approximately 80%.
Wissenschaftliche Forschungsanwendungen
N,N,3-trimethylthiophene-2-carboxamide has been extensively studied for its biological properties and has shown promising results in various scientific research areas. It has been reported to have antimicrobial, antifungal, and antiviral properties. N,N,3-trimethylthiophene-2-carboxamide has also been shown to have anti-inflammatory, antioxidant, and analgesic effects. Due to its diverse properties, N,N,3-trimethylthiophene-2-carboxamide has potential applications in the fields of medicine, pharmacology, and agriculture.
Eigenschaften
IUPAC Name |
N,N,3-trimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NOS/c1-6-4-5-11-7(6)8(10)9(2)3/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXONGPBIYYCSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,3-trimethylthiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

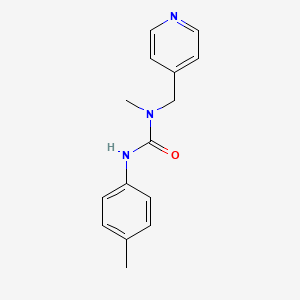

![1-[(3-Methoxyphenyl)methyl]imidazole-2-carbonitrile](/img/structure/B7469073.png)

![2-methyl-N-[(2-methyl-1H-imidazol-5-yl)methyl]aniline](/img/structure/B7469087.png)
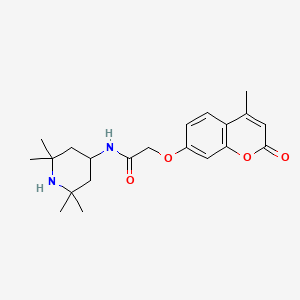
![1-Piperidin-4-yl-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B7469108.png)
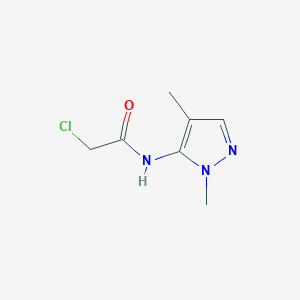
![5-methyl-N-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7469118.png)
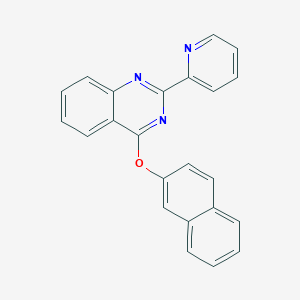
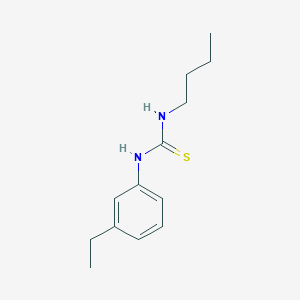
![N-({1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)formamide](/img/structure/B7469136.png)

